Product packaging for Bis(nonafluorobutyl)phosphinic acid(Cat. No.:CAS No. 52299-25-9)

Bis(nonafluorobutyl)phosphinic acid

Cat. No.: B1355464
CAS No.: 52299-25-9
M. Wt: 502.04 g/mol
InChI Key: WAZIDHPTVNFDQG-UHFFFAOYSA-N
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Description

Bis(nonafluorobutyl)phosphinic Acid (CAS 52299-25-9) is a perfluoroalkyl phosphinic acid (PFPiA) with the molecular formula C8HF18O2P and a molecular weight of 502.04 g/mol. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFASs) that have been used in various commercial applications for decades but remain under-studied compared to other PFAS like PFOA and PFOS . As a member of the C4/C4 PFPiA homolog, it serves as a critical reference standard in environmental chemistry and toxicology research. Its primary research value lies in environmental monitoring and hazard assessment, particularly for studying the environmental fate, transport, and persistence of perfluoroalkyl phosphinic acids . Scientists utilize this compound to develop advanced analytical methods for detecting and quantifying these persistent substances in complex matrices such as water, sludge, and sediment . Evidence suggests that PFPiAs may have similar persistence, bioaccumulation potential, and long-range transport tendencies to other well-characterized PFAS, making them a subject of growing regulatory and scientific interest . The product has a specified purity of >90% and should be stored at -20°C to ensure stability. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8HF18O2P B1355464 Bis(nonafluorobutyl)phosphinic acid CAS No. 52299-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)phosphinic acid
Source PubChem
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InChI

InChI=1S/C8HF18O2P/c9-1(10,5(17,18)19)3(13,14)7(23,24)29(27,28)8(25,26)4(15,16)2(11,12)6(20,21)22/h(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZIDHPTVNFDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)P(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

(C4F9)2P(=O)OH, C8HF18O2P
Record name Phosphinic acid, P,P-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-
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DSSTOX Substance ID

DTXSID60556851
Record name Bis(nonafluorobutyl)phosphinic acid
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Molecular Weight

502.04 g/mol
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CAS No.

52299-25-9
Record name P,P-Bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)phosphinic acid
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Record name Bis(nonafluorobutyl)phosphinic acid
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Record name Bis(nonafluorobutyl)phosphinic acid
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Advanced Synthetic Methodologies for Bis Nonafluorobutyl Phosphinic Acid

Diverse Synthetic Pathways to Perfluorinated Phosphinic Acids

The synthesis of perfluorinated phosphinic acids, including bis(nonafluorobutyl)phosphinic acid, is accomplished through a variety of chemical routes. These methods are often tailored to accommodate the electron-withdrawing nature of the perfluoroalkyl groups and the specific reactivity of the phosphorus precursors.

Routes via Phosphorus Halides and Organometallic Reagents

A foundational approach to forming the C-P bond in phosphinic acids involves the reaction of phosphorus halides with organometallic reagents. kent.ac.uk Grignard reagents, for instance, can be added to phosphoryl chloride (POCl₃) or chlorophosphonates. kent.ac.uk However, this method can be complicated by multiple additions of the Grignard reagent, leading to the formation of tri-substituted phosphine (B1218219) oxides as byproducts. kent.ac.uk To mitigate this, a slow, reverse addition of the Grignard reagent to the phosphorus substrate is often employed. kent.ac.uk For the synthesis of perfluorinated phosphinic acids, perfluoroalkyl Grignard reagents can react with diethyl chlorophosphate to form the desired perfluoroalkanephosphonates, which are precursors to the corresponding phosphonic acids. researchgate.net

Another strategy involves the oxidation of secondary phosphine oxides, which are more stable than their corresponding secondary phosphines. kent.ac.uk These phosphine oxides can be prepared by reacting dialkyl phosphites with Grignard reagents. kent.ac.uk The subsequent oxidation, often with hydrogen peroxide, yields the phosphinic acid. kent.ac.uk

Reactant 1Reactant 2Product TypeKey Considerations
Phosphorus Halide (e.g., POCl₃)Organometallic Reagent (e.g., Grignard)Phosphinic AcidPotential for over-addition, controlled by slow reverse addition. kent.ac.uk
Diethyl ChlorophosphatePerfluoroalkyl Grignard ReagentPerfluoroalkanephosphonatePrecursor to perfluorinated phosphonic acids. researchgate.net
Dialkyl Phosphite (B83602)Grignard ReagentSecondary Phosphine OxideIntermediate for phosphinic acid synthesis via oxidation. kent.ac.uk
Secondary Phosphine OxideOxidizing Agent (e.g., H₂O₂)Phosphinic AcidUtilizes a more stable precursor than secondary phosphines. kent.ac.uk

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative pathway for the synthesis of organophosphorus compounds. While specific details on the electrochemical synthesis of this compound are not extensively documented in the provided results, electrochemical principles are applied in related syntheses. For example, the synthesis of substituted diarylacetylenes, which can be precursors in more complex molecular architectures, can be achieved through a process initiated by the reaction of diethyl phosphite with substituted benzaldehydes, followed by further transformations. beilstein-journals.org This highlights the potential for electrochemical steps to be integrated into multi-step synthetic sequences for complex molecules.

Free Radical Addition Reactions

Free radical addition reactions provide a powerful and versatile method for the formation of C-P bonds, particularly for the synthesis of phosphinic acid derivatives. organic-chemistry.org A notable example is the reaction of hypophosphite salts or esters with alkenes, initiated by triethylborane (B153662) (Et₃B) and oxygen (O₂) at room temperature. organic-chemistry.org This method is valued for its mild, neutral reaction conditions and its tolerance of a wide array of functional groups. organic-chemistry.org

Another approach involves the thermal radical addition of ethyl phosphinate to alkenes and alkynes using AIBN (azobisisobutyronitrile) as the initiator, which produces H-phosphinates in good yields. organic-chemistry.org Furthermore, a microwave-assisted hydrophosphinylation of unactivated alkenes with phosphinic acid and its derivatives has been developed. organic-chemistry.org This metal- and initiator-free method is operationally simple and is believed to proceed through a radical mechanism. organic-chemistry.org

Reaction TypeReactantsInitiator/ConditionsProduct
Radical AdditionHypophosphite salts/esters + AlkenesEt₃B/O₂, room temperaturePhosphinic acid derivatives organic-chemistry.org
Thermal Radical AdditionEthyl phosphinate + Alkenes/AlkynesAIBNH-phosphinates organic-chemistry.org
Microwave-Assisted HydrophosphinylationPhosphinic acid/derivatives + Unactivated alkenesMicrowave, metal- and initiator-freePhosphinic acid derivatives organic-chemistry.org

Hydrolysis of Perfluoroalkylphosphinic Anhydrides and Chlorides

A common and direct method for obtaining phosphinic acids is through the hydrolysis of their corresponding acid chlorides or anhydrides. kent.ac.uk For instance, a phosphine oxide can be chlorinated using phosphorus pentachloride to form a phosphinic acid chloride. kent.ac.uk This intermediate is typically not isolated but is directly hydrolyzed to yield the final phosphinic acid. kent.ac.uk This method is reported to be particularly efficient for the preparation of higher molecular weight phosphinic acids. kent.ac.uk Similarly, the synthesis of bis(perfluoroalkyl)phosphinic acid amides has been achieved through the reaction of the corresponding phosphinic acid chlorides with amines. researchgate.net

Utilization of Hypophosphorous Acid Derivatives

Hypophosphorous acid (H₃PO₂) and its derivatives are valuable starting materials for the synthesis of phosphinic acids. nih.gov For example, bis(trimethylsilyl)phosphonite (BTSP), which can be generated from hypophosphorous acid, is a key reagent in the synthesis of various phosphinate scaffolds. nih.gov It can undergo nucleophilic attack on aldehydes, ketones, and imines to produce α-hydroxy- and α-aminophosphinates. nih.gov

Palladium-catalyzed reactions have also been employed, such as the allylation of H₃PO₂ with allylic alcohols to produce allylic-H-phosphinic acids. organic-chemistry.org This reaction proceeds without the need for additives and yields primary H-phosphinic acids in excellent yields. organic-chemistry.org Additionally, a palladium-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles provides a direct route to monosubstituted phosphinic acids. organic-chemistry.org

Strategic Incorporation of Perfluorobutyl Moieties

The introduction of perfluorobutyl groups into a phosphinic acid structure is a critical step that defines the unique properties of the final compound. ontosight.ai This is often achieved by using starting materials that already contain the perfluorobutyl chain. For example, the reaction of perfluoroalkyl Grignard reagents with phosphorus-containing electrophiles is a direct method to introduce these moieties. researchgate.net

The synthesis of related perfluorinated compounds, such as bis(pentafluoroethyl)phosphinic acid amides, demonstrates the use of perfluorinated starting materials like tris(pentafluoroethyl)phosphine oxide. researchgate.net These approaches underscore the importance of having access to perfluoroalkylated building blocks in the synthesis of highly fluorinated phosphinic acids. The stability of the perfluoroalkyl groups allows them to be carried through various reaction steps without degradation.

Optimization of Reaction Parameters and Purity Assessment Strategies

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. A plausible and widely utilized route for creating the crucial P-C bond in such organophosphorus compounds is a variant of the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org This typically involves the reaction of a trivalent phosphorus compound, such as a phosphonite, with a perfluoroalkyl halide, most commonly a perfluoroalkyl iodide due to the higher reactivity of the C-I bond. chinesechemsoc.org

Key reaction parameters that require optimization include temperature, solvent, reaction time, and the nature of the reactants and any catalysts or initiators. For instance, traditional Michaelis-Arbuzov reactions often necessitate elevated temperatures, sometimes between 120°C and 160°C. wikipedia.org However, recent advancements have explored milder conditions, including photoredox-catalyzed reactions that can proceed at room temperature, offering better functional group tolerance and potentially higher yields. chinesechemsoc.org The choice of solvent is also critical, with common organic solvents being used, though the unique solubility characteristics of highly fluorinated compounds must be considered. beilstein-journals.org

The optimization process often involves a systematic variation of these parameters, as illustrated in the hypothetical optimization table below, which is based on general principles of similar reactions.

Table 1: Hypothetical Optimization of the Synthesis of a Bis(perfluoroalkyl)phosphinic Acid Derivative

EntryPrecursor Ratio (Phosphonite:C4F9I)SolventTemperature (°C)Initiator/CatalystReaction Time (h)Yield (%)
11:2.2Acetonitrile120None (Thermal)2445
21:2.2Acetonitrile80None (Thermal)4835
31:2.2DMF120None (Thermal)2455
41:2.0Acetonitrile25Photoredox Catalyst1270
51:2.0DMSO25Photoredox Catalyst1265
61:2.5Acetonitrile25Photoredox Catalyst1275

This table is illustrative and based on general principles of similar chemical reactions.

Purity assessment of the final this compound product is crucial. Due to the presence of fluorine, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. Specifically, ¹⁹F NMR provides detailed information about the fluorine-containing moieties and can be used to confirm the structure and identify fluorinated impurities. nih.gov Quantitative ¹H NMR (qHNMR) can also be employed to determine the absolute purity of the compound against a certified reference standard. nih.gov

Chromatographic techniques are also indispensable for purity analysis. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), allows for the separation and identification of the main product from any unreacted starting materials or byproducts. rsc.org Given the acidic nature of the target compound, ion-exchange chromatography can also be a viable separation and purification method.

Mechanistic Elucidation of Formation Reactions

The formation of this compound is generally understood to proceed through mechanisms related to the classical Michaelis-Arbuzov reaction or via radical pathways.

In the Michaelis-Arbuzov-type mechanism , the synthesis would likely start from a dialkyl phosphonite. The reaction is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the nonafluorobutyl iodide. This results in the formation of a phosphonium (B103445) salt intermediate. In a subsequent step, a halide ion attacks one of the alkyl groups on the phosphorus, leading to the formation of the phosphinate ester and an alkyl halide. wikipedia.org Finally, hydrolysis of the ester would yield the desired this compound.

A competing or alternative pathway, particularly relevant for perfluoroalkyl halides, involves a radical mechanism . Perfluoroalkyl iodides are known to undergo homolytic cleavage of the C-I bond upon initiation, for example, by light (photoredox catalysis) or radical initiators. chinesechemsoc.orgnih.gov The resulting perfluoroalkyl radical then reacts with the trivalent phosphorus compound. This radical pathway can offer advantages in terms of milder reaction conditions and applicability to a broader range of substrates. chinesechemsoc.org The generation of perfluoroalkyl radicals from perfluoroalkyl iodides has been demonstrated in various contexts, often utilizing radical trapping agents to confirm their presence. beilstein-journals.org

The choice between an ionic (Michaelis-Arbuzov) or a radical pathway can be influenced by the reaction conditions. High temperatures may favor the traditional thermal Arbuzov reaction, while the use of specific photocatalysts and light would promote the radical mechanism. wikipedia.orgchinesechemsoc.org

Scalability and Industrial Feasibility Considerations for Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful consideration of various factors.

Reaction Conditions and Equipment: The scalability of the reaction is heavily dependent on the required conditions. Reactions that demand very high temperatures or pressures necessitate specialized and costly industrial reactors. In contrast, methodologies that operate under milder conditions, such as the photoredox-catalyzed routes, might be more amenable to large-scale production, although the cost and availability of the photocatalyst then become a factor. chinesechemsoc.org The handling of potentially corrosive reagents like hydrogen fluoride (B91410) or other fluorinating agents, if used in precursor synthesis, also requires specialized equipment and safety protocols. rsc.org

Purification and Waste Management: On an industrial scale, the purification of the final product must be efficient and cost-effective. Methods like distillation or crystallization are often preferred over chromatographic techniques, which can be expensive and generate large volumes of solvent waste. The development of a robust purification process that minimizes product loss is critical for economic viability. Furthermore, the management of waste streams, which may contain fluorinated byproducts and residual solvents, is a significant environmental and regulatory consideration. researchgate.net The high stability of the C-F bond makes the degradation of fluorinated waste particularly challenging. researchgate.net

Elucidation of Chemical Reactivity and Derivatization Strategies

Acid-Base Properties and Proton Transfer Equilibria in Various Media

Bis(nonafluorobutyl)phosphinic acid is a strong Brønsted acid. The presence of two perfluorinated alkyl chains exerts a powerful electron-withdrawing inductive effect, which significantly stabilizes the resulting phosphinate anion upon deprotonation. This enhances the acidity of the P-OH bond, making the proton readily available for transfer.

Studies on analogous perfluoroalkyl phosphinic acids (PFPAs) indicate that they are strong organic acids. For instance, the pKa of the dimethyl homologue, bis(trifluoromethyl)phosphinic acid, is reported to be less than 1. turi.org This suggests that this compound is also a very strong acid, likely fully dissociated in aqueous solutions. The high acidity is a key feature, influencing its catalytic activity and its ability to form stable salts.

Research on proton transport mechanisms in anhydrous perfluoroalkyl phosphonic and phosphinic acids reveals that proton conduction does not occur via a simple vehicular mechanism, but rather through a Grotthuss-type "hopping" mechanism. nih.govnih.gov This is supported by the observation that proton self-diffusion coefficients are significantly higher than those of the conjugate base anions. nih.gov Furthermore, these fluorinated phosphinic acids exhibit a high degree of dissociation even in the absence of water, a property that makes them promising candidates for anhydrous proton-exchange membranes in fuel cells. nih.gov The proton transfer equilibrium is thus heavily shifted towards the dissociated state in many media.

Table 1: Comparative Acidity and Proton Conduction Properties of Perfluoroalkylated Acids

Compound/SystemPropertyObservationReference
Perfluoroalkyl Phosphinic AcidsAcidityExpected to be strong organic acids with low pKa values. turi.orgindustrialchemicals.gov.au
Fluoroalkyl Phosphonic and Phosphinic AcidsAnhydrous Proton ConductionOccurs primarily by a structure-diffusion, hopping-based mechanism. nih.gov
Fluoroalkyl Phosphonic and Phosphinic AcidsDegree of DissociationRelatively highly dissociated even under anhydrous conditions. nih.gov
Perfluoroalkyl Sulfonic, Phosphonic, and Phosphinic AcidsEffect of Chain LengthDegree of dissociation is approximately independent of the perfluoroalkyl chain length. nih.gov

Functional Group Transformations of the Phosphinic Acid Moiety

The phosphinic acid group in this compound is a versatile functional handle that allows for a variety of chemical transformations, leading to the synthesis of esters, amides, anhydrides, and acyl halides.

Esterification: this compound can be converted to its corresponding esters, known as bis(nonafluorobutyl)phosphinates. General methods for the esterification of phosphinic acids are applicable. These often involve reaction with an alcohol under conditions that promote dehydration. Acid catalysis is commonly employed for the esterification of carboxylic acids and can be adapted for phosphinic acids. Alternatively, the phosphinic acid can be converted to a more reactive intermediate, such as an acyl halide or anhydride (B1165640), which then readily reacts with an alcohol. The hydrolysis of phosphinate esters, often requiring harsh conditions with strong acids or bases, regenerates the phosphinic acid. mdpi.com

Amidation: The formation of phosphinic amides from this compound can be achieved by reaction with a primary or secondary amine. Coupling agents, similar to those used in peptide synthesis, can facilitate this transformation by activating the phosphinic acid. For example, carbodiimides or phosphonium-based reagents can be used. A direct synthesis of phosphinic amides has also been reported via the coupling of secondary phosphine (B1218219) oxides with O-benzoylhydroxylamines in a catalyst-free approach. nih.gov The synthesis of N-substituted bis(2,2-dimethyl-1-aziridinyl)phosphinic amides has been accomplished for the development of new antineoplastic agents. nih.gov Bis-amidate derivatives of phosphonates are also synthesized as prodrugs, highlighting the importance of this functional group transformation. nih.gov

Anhydride Formation: The anhydride of this compound, bis(nonafluorobutyl)phosphinic anhydride, is a highly reactive species. Its synthesis can be envisioned through the dehydration of the parent acid, potentially using a strong dehydrating agent. A relevant synthesis is the formation of bis(perfluoroalkyl)phosphinic anhydrides, such as (C2F5)2P(O)OP(O)(C2F5)2, which has been achieved by the oxidation of the corresponding chlorophosphine with an excess of nitrogen dioxide (NO2). acs.org Propanephosphonic acid anhydride (T3P®) is a well-known cyclic anhydride used as a powerful dehydrating agent in various chemical reactions, including amide bond formation, indicating the high reactivity of phosphinic anhydrides. core.ac.uk

Acyl Halide Formation: The corresponding acyl halide, bis(nonafluorobutyl)phosphinoyl halide, is a key synthetic intermediate. The chloride, for instance, can be prepared from the phosphinic acid by reaction with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The synthesis of the related bis(pentafluoroethyl)phosphinic acid chloride, (C2F5)2P(O)Cl, has been reported and serves as a precursor for the synthesis of the phosphinous acid tautomer. nih.gov These acyl halides are highly susceptible to nucleophilic attack and are valuable for the synthesis of esters and amides under mild conditions.

Nucleophilic and Electrophilic Reactivity at the Phosphorus Center

The phosphorus atom in this compound and its derivatives is a key site of reactivity. The strong electron-withdrawing effect of the two nonafluorobutyl groups renders the phosphorus atom highly electron-deficient and thus highly electrophilic.

Electrophilic Reactivity: The phosphorus center is susceptible to attack by a wide range of nucleophiles. In derivatives like esters or acyl halides, nucleophilic substitution at the tetracoordinate phosphorus is a common reaction pathway. mdpi.com The mechanism of these substitutions can proceed via either an Sₙ2-type mechanism, resulting in inversion of configuration at the phosphorus center, or an addition-elimination mechanism involving a pentacoordinate intermediate. The high electrophilicity of the phosphorus atom in fluorinated phosphonium (B103445) salts has been exploited in catalysis, where they can function as Lewis acids. nih.govrsc.org This enhanced Lewis acidity is attributed to the presence of electron-withdrawing substituents that lower the energy of the σ* orbitals of the P-X bond, making them more accessible for nucleophilic attack. rsc.org

Nucleophilic Reactivity: While the P(V) center is electrophilic, related P(III) species, such as phosphinites, are nucleophilic. However, the high degree of fluorination in bis(nonafluorobutyl)phosphinous acid would significantly diminish the nucleophilicity of the phosphorus lone pair compared to non-fluorinated analogues.

Reactions with Diverse Organic and Inorganic Substrates

The high acidity and the reactivity of the phosphinic acid moiety allow this compound to react with a variety of substrates.

Organic Substrates: As a strong acid, it will readily react with bases such as amines to form the corresponding ammonium (B1175870) phosphinate salts. With alcohols, as discussed, it can undergo esterification. The phosphinic acid group can also participate in addition reactions. For example, phosphinic acids can add to unsaturated systems. While specific studies on this compound are limited, the general reactivity of phosphinic acids suggests potential reactions with epoxides (ring-opening), aldehydes, and ketones.

Inorganic Substrates: this compound readily reacts with inorganic bases, such as metal hydroxides and oxides, to form the corresponding metal phosphinate salts. These salts can have interesting material properties. The phosphinate anion is an excellent ligand for a wide range of metal ions, and its complexes have applications in catalysis and materials science. The fluorinated nature of the ligands can enhance the stability and solubility of the resulting metal complexes in fluorinated solvents.

Formation of Salts and Advanced Ionic Liquids

One of the most promising applications of this compound is in the formation of salts that can function as ionic liquids (ILs). Ionic liquids are salts with melting points below 100 °C, and they possess unique properties such as low vapor pressure, high thermal stability, and tunable solvent properties.

The bis(nonafluorobutyl)phosphinate anion can be paired with a wide variety of large, asymmetric organic cations to form ionic liquids. Typical cations include those based on imidazolium, pyrrolidinium, piperidinium, ammonium, and phosphonium cores. rsc.orgnih.gov The synthesis of these ionic liquids is typically achieved through a metathesis reaction, where a salt of the desired cation (e.g., a halide salt) is reacted with the this compound or its alkali metal salt.

The resulting ionic liquids are expected to exhibit properties characteristic of highly fluorinated anions, such as:

High Thermal Stability: The strong C-F and P-C bonds contribute to excellent thermal robustness.

Hydrophobicity: The perfluorinated chains make these ILs immiscible with water. researchgate.net

Low Surface Energy: A common feature of fluorinated compounds.

Unique Solubility Profiles: Soluble in some organic solvents but immiscible with water and nonpolar hydrocarbons. researchgate.net

Ionic liquids based on the related bis[bis(pentafluoroethyl)phosphinyl]imide anion have been synthesized and characterized, demonstrating high thermal stability and hydrophobicity. researchgate.net Similarly, phosphonium-based ionic liquids with the bis(fluorosulfonyl)imide ([FSI]⁻) and bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) anions are being investigated for battery applications due to their favorable electrochemical properties. nih.govdeakin.edu.au These examples underscore the potential of bis(nonafluorobutyl)phosphinate as an anion for creating novel, highly stable, and functional ionic liquids.

Coordination Chemistry and Complexation with Metal Ions

Ligand Design Principles for Perfluorinated Phosphinic Acids

The design of perfluorinated phosphinic acids as ligands is guided by several key principles aimed at tuning the properties of the resulting metal complexes. The strong electron-withdrawing nature of the perfluoroalkyl chains significantly influences the electronic properties of the phosphinic acid group, impacting its acidity and coordination behavior.

Electronic Effects: The perfluoroalkyl groups, such as the nonafluorobutyl chains in bis(nonafluorobutyl)phosphinic acid, are powerful electron-withdrawing groups. This effect increases the acidity of the phosphinic acid proton, making it a stronger Brønsted acid compared to its non-fluorinated alkyl counterparts. This enhanced acidity can facilitate deprotonation and complexation with metal ions, even at lower pH values.

Steric Hindrance: The bulky nature of the perfluoroalkyl groups can provide steric shielding to the coordinated metal center. This can influence the coordination number and geometry of the resulting complex, potentially stabilizing unusual coordination environments and preventing the approach of other coordinating species, such as solvent molecules.

Solubility: The fluorinated chains impart significant lipophilicity and hydrophobicity to the ligand and its metal complexes. rsc.orgrsc.org This property is crucial for applications in non-aqueous media and for the extraction and separation of metal ions from aqueous solutions.

Hard-Soft Acid-Base (HSAB) Principle: The phosphinic acid group, with its hard oxygen donor atoms, is expected to form strong complexes with hard metal ions, such as the lanthanides and actinides. nih.govnih.gov The "softer" character of trivalent actinides compared to lanthanides can be exploited for selective separation. nih.gov

Structural Characterization of Metal-Bis(nonafluorobutyl)phosphinate Complexes

While specific structural data for metal complexes of this compound are not widely available in the reviewed literature, the coordination behavior can be inferred from studies on analogous perfluorinated and non-fluorinated phosphinic acid ligands.

The phosphinate group, [R₂PO₂]⁻, is a versatile ligand that can adopt several coordination modes, influencing the structure and dimensionality of the resulting metal complexes.

Monodentate: In this mode, only one of the oxygen atoms of the phosphinate group coordinates to a single metal center. This is less common for simple phosphinates but can be observed in complexes with other competing ligands or under specific steric constraints.

Bidentate Chelation: Both oxygen atoms of the phosphinate group coordinate to the same metal center, forming a four-membered chelate ring. This is a common coordination mode for many phosphinate complexes.

Bidentate Bridging: The two oxygen atoms of the phosphinate group bridge between two different metal centers. This can lead to the formation of dimeric, oligomeric, or polymeric structures. The specific nature of the bridging can be syn-syn, syn-anti, or anti-anti, depending on the orientation of the phosphinate group relative to the metal centers.

Studies on other bis(perfluoroalkyl)phosphinic acids and related phosphinate ligands demonstrate their ability to form complexes with these various coordination modes, and it is expected that bis(nonafluorobutyl)phosphinate would exhibit similar versatility.

The coordination geometries of metal-phosphinate complexes are typically elucidated using single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Crystallography: This technique provides definitive information on the solid-state structure of metal complexes, including bond lengths, bond angles, and coordination geometries. For example, the crystal structure of a cobalt(II) complex with a phosphine (B1218219) ligand, bis[(((4-fluorophenyl)amino) methyl)triphenylphosphonium] tetrachloridocobaltate(II), has been determined, revealing a tetrahedral geometry around the cobalt center. researchgate.net While not a phosphinate complex, this illustrates the type of structural information that can be obtained.

Infrared (IR) Spectroscopy: The P=O stretching frequency in the IR spectrum of the free phosphinic acid is a key diagnostic tool. Upon coordination to a metal ion, this band typically shifts to a lower frequency, providing evidence of complex formation and information about the coordination mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for studying phosphinate complexes in solution. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment and can provide insights into the coordination mode and the dynamics of the complex in solution. For fluorinated ligands like this compound, ¹⁹F NMR would also be a powerful tool to probe the structure and environment of the perfluoroalkyl chains.

UV-Vis Spectroscopy: For complexes involving transition metals, lanthanides, or actinides with f-f or d-d electronic transitions, UV-Vis-NIR absorption spectroscopy can be used to study the coordination environment of the metal ion. elsevierpure.com

Complexation Thermodynamics and Kinetics

The thermodynamics and kinetics of complexation are crucial for understanding the stability and formation rates of metal complexes with this compound.

Thermodynamic Stability: The stability of metal-ligand complexes is quantified by the formation constant (or stability constant), which is the equilibrium constant for the complexation reaction. youtube.com Generally, the stability of phosphinate complexes is influenced by factors such as the nature of the metal ion (charge, size), the basicity of the ligand, and chelate effects. youtube.com The high acidity of perfluorinated phosphinic acids suggests that they will form stable complexes with a variety of metal ions.

Kinetics of Complexation: The rate at which a metal complex forms is another important parameter. Kinetic studies provide insights into the mechanism of complexation. For some f-element diphosphonate complexes, it has been shown that the stability is primarily governed by the rate of complex formation. capes.gov.br

Table 1: Stability Constants (log K) for Lanthanide(III) Complexes with a Phosphinic Acid Analogue of DOTA

Lanthanidelog K
La³⁺18.5
Gd³⁺20.5
Lu³⁺20.8

Data adapted from studies on H₄do3ap, a DOTA-like ligand with a phosphinic acid pendant arm. The values indicate high thermodynamic stability of these complexes.

Coordination with Lanthanide and Actinide Elements

The separation of trivalent actinides from lanthanides is a significant challenge in the nuclear fuel cycle due to their similar ionic radii and chemical properties. nih.gov Organophosphorus extractants, including phosphinic acids, have been extensively studied for this purpose.

The slightly "softer" character of trivalent actinides compared to the "harder" lanthanides can lead to preferential complexation with ligands containing softer donor atoms. nih.gov While phosphinates are hard oxygen donors, the electronic modifications introduced by the perfluoroalkyl groups in this compound could modulate its selectivity. For instance, bis(o-trifluoromethylphenyl)phosphinic acid has been synthesized and investigated for the selective separation of Am(III) from lanthanides. elsevierpure.com The complexation of Am(III) with this ligand was studied using absorbance spectroscopy. elsevierpure.com It is plausible that this compound could also exhibit selectivity in actinide/lanthanide separations. Studies on other phosphinate and phosphonate (B1237965) ligands have shown that they form stable complexes with both lanthanides and actinides. nih.govrsc.orgnih.gov

Interactions with Transition Metals and Main Group Elements

This compound is also expected to form a variety of complexes with transition metals and main group elements.

Transition Metals: Phosphine and phosphinate ligands are widely used in transition metal chemistry, particularly in catalysis. wikipedia.org The electronic and steric properties of the phosphinate ligand can be tuned by the substituents on the phosphorus atom. The perfluorinated alkyl groups in this compound would create a highly lipophilic and sterically demanding coordination environment, which could lead to novel catalytic activities. Transition metal complexes of other fluorinated phosphinates have been structurally characterized, revealing various coordination geometries. rsc.org

Main Group Elements: The coordination chemistry of phosphinates with main group elements is also an active area of research. nih.govus-csic.es These complexes can exhibit interesting structural features and reactivity. The interaction of bis(nonafluorobutyl)phosphinate with main group elements could lead to the formation of coordination polymers or discrete molecular species with potential applications in materials science.

Supramolecular Architectures and Self-Assembly Processes Involving this compound Ligands

The unique molecular structure of this compound, characterized by a polar phosphinic acid head and two bulky, hydrophobic nonafluorobutyl chains, drives its participation in the formation of complex supramolecular architectures and self-assembly processes, particularly when interacting with metal ions. While specific, structurally characterized examples of coordination polymers or metal-organic frameworks (MOFs) involving this compound remain limited in publicly accessible literature, the general principles of its coordination chemistry can be inferred from the behavior of related fluorinated phosphinic and phosphonic acids.

In the presence of metal ions, the deprotonated phosphinate group, [ (C₄F₉)₂PO₂]⁻, acts as a robust ligand. The coordination of this ligand to metal centers can lead to the formation of a variety of supramolecular assemblies, ranging from discrete polynuclear complexes to extended one-, two-, or three-dimensional coordination polymers. The geometry of the resulting architecture is influenced by several factors, including the coordination preferences of the metal ion, the stoichiometry of the metal-ligand ratio, and the presence of co-ligands or solvent molecules.

The self-assembly of per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs, is also known to result in the formation of larger supramolecular structures such as micelles and bilayers in solution. This behavior is driven by the amphiphilic nature of the molecules, with the polar head groups interacting with aqueous environments and the fluorinated tails aggregating to minimize contact with water. This propensity for self-organization is a key factor in their environmental transport and fate.

Applications in Advanced Materials Science and Engineering

Integration into Polymer Systems and Composites

The unique properties of bis(nonafluorobutyl)phosphinic acid make it a candidate for integration into polymer systems to enhance their performance characteristics.

Proton Exchange Membrane Fuel Cells (PEMFCs) rely on a polymer membrane that acts as a proton conductor, a reactant separator, and an electronic insulator. researchgate.net The efficiency of these cells is highly dependent on the membrane's ability to transport protons, which requires adequate hydration. 20.210.105 While perfluorosulfonic acid (PFSA) membranes are the current standard, there is significant research into non-fluorinated and alternative polymer systems to improve performance, especially at higher temperatures (>120°C). researchgate.net20.210.105

The acidic nature of the phosphinic acid group in this compound, combined with the stability conferred by its fluorinated chains, suggests its potential as a component or additive in developing advanced proton exchange membranes. The phosphinic acid moiety can participate in proton transport, analogous to the sulfonic acid groups in conventional membranes. 20.210.105 Research into polymer membranes impregnated with inorganic acids, such as phosphoric acid, has shown that this approach can significantly increase proton conductivity, particularly at elevated temperatures. tum.de The integration of molecules like this compound could offer a pathway to creating membranes with high proton conductivity and the necessary thermal and chemical stability for long-term fuel cell operation. 20.210.105

Table 1: Key Requirements for Proton Exchange Membranes

PropertyRequirementRationale
High Proton Conductivity > 0.1 S/cmTo minimize ohmic losses and maximize power density.
Low Electronic Conductivity < 10⁻³ S/cmTo prevent internal short-circuiting.
Low Fuel Permeability Minimal crossover of fuel (e.g., H₂) and oxidant (e.g., O₂)To maintain high fuel utilization and cell voltage.
Good Mechanical Strength Durable and resistant to creep/hole formationTo ensure long operational lifetime and withstand mechanical stresses in the fuel cell stack. researchgate.net
Thermal & Chemical Stability Stable in the aggressive fuel cell environment at operating temperatures (e.g., >120°C)To prevent degradation from hydrolysis and oxidation. 20.210.105

This compound is utilized in the production of high-performance materials, including fluoropolymers. Its high fluorine content makes it compatible with fluoropolymer matrices. It can be incorporated to modify the bulk properties of these materials, enhancing characteristics such as thermal stability and chemical resistance, which are critical for applications in harsh environments.

Furthermore, the phosphinic acid functional group can be used for chemical reactions. ontosight.ai It can act as a site for cross-linking polymer chains. By converting the acid group into a more reactive form, it can react with other functional groups on polymer backbones, creating a networked structure. This cross-linking can improve the mechanical properties, solvent resistance, and thermal stability of the resulting fluoropolymer composite.

Role in Surface Chemistry and Coating Technologies

The distinct molecular structure of this compound, with its highly fluorinated "tails" and a polar phosphinic acid "head," makes it an effective surface-active agent. ontosight.ai

The presence of multiple nonafluorobutyl chains provides strong hydrophobic and oleophobic properties. ontosight.ai When applied to a surface, the phosphinic acid group can anchor the molecule to the substrate, while the fluorinated chains orient themselves away from the surface, creating a low-energy, non-wettable interface. This effect is attributed to the combination of the low surface energy of the fluoroalkyl groups and potentially increased surface roughness at a micro-scale. researchgate.net This makes the compound highly suitable for creating water- and oil-repellent coatings. researchgate.net Such coatings are valuable for protecting surfaces in automotive and industrial applications from solvents and other chemical exposures.

Table 2: Research Findings on Fluorinated Surface Modifiers

Modifier TypeSubstrateKey FindingResulting Property
Fluorinated bis-urea/amide gelatorsNonwoven fabricImpregnation creates a porous microstructure on the surface.Excellent hydrophobicity and oleophobicity due to combined effect of surface roughness and fluoroalkyl groups. researchgate.net
This compound (conceptual application)Metal or Polymer SurfacesAnchoring via the phosphinic acid head group.Creates a low-energy surface with high water and oil repellency. ontosight.ai

Development of Functional Hybrid Inorganic-Organic Materials

This compound can be used to create hybrid materials that combine the properties of both organic and inorganic components. The phosphinic acid group can form strong bonds with metal oxide surfaces, such as silica (B1680970) or titania. mdpi.com This allows for the grafting of the fluorinated organic molecule onto an inorganic substrate.

This approach is used to functionalize materials like mesoporous silica. mdpi.com By immobilizing phosphonic acids onto the large surface area of these materials, it's possible to create functional solids for applications in catalysis or as specialized adsorbents. mdpi.com The fluorinated chains of this compound would impart a highly hydrophobic and chemically resistant character to the silica surface, creating a unique stationary phase for chromatography or a catalyst support for reactions in non-polar media.

Application in Ionic Liquid Design and Synthesis

Ionic liquids (ILs) are salts with melting points below 100°C, and they are of great interest as solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties. nih.gov The properties of an IL are determined by the choice of its cation and anion. nih.gov

This compound can serve as a precursor for the synthesis of novel anions for ILs. By deprotonating the acid, the corresponding bis(nonafluorobutyl)phosphinate anion is formed. This anion is highly fluorinated and has a delocalized charge, which are desirable characteristics for IL anions. Fluorinated anions, such as bis(trifluoromethylsulfonyl)imide (TFSI), are known to produce ILs with low viscosity and high electrochemical stability. nih.gov The synthesis of new ILs based on anions derived from perfluoroalkylphosphorus acids is an active area of research. researchgate.netd-nb.info These ILs could function as highly stable electrolytes in electrochemical devices or as catalysts in chemical synthesis. nih.govmdpi.com

Table 3: Common Cations and Anions in Ionic Liquid Synthesis

ComponentExamplesContribution to IL Properties
Cations Imidazolium, Pyrrolidinium, Ammonium (B1175870), SulfoniumInfluences viscosity, melting point, and thermal stability. nih.govnih.gov
Anions Bis(trifluoromethylsulfonyl)imide (TFSI), Halides (Cl⁻, Br⁻), Bis(nonafluorobutyl)phosphinate (potential)Strongly affects viscosity, electrochemical stability, and miscibility with other substances. nih.gov

Utilization in Fluorinated Solvents and Supercritical Fluid Systems

The unique chemical structure of this compound, characterized by its highly fluorinated butyl chains and a polar phosphinic acid group, imparts valuable properties for its application in specialized solvent systems. These include fluorinated solvents and supercritical fluids, where its surfactant-like behavior and solubility characteristics are of significant interest for various advanced material science and engineering applications.

In Fluorinated Solvents

Fluorinated solvents, such as perfluorohexane (B1679568) and perfluorooctane (B1214571), are known for their distinct properties, including high density, low surface tension, and immiscibility with many organic solvents and water. This compound exhibits favorable solubility in these fluorous media due to the principle of "like dissolves like." The perfluorinated chains of the acid have a strong affinity for the fluorinated solvent molecules. This solubility is crucial for its use as a catalyst, reactant, or surfactant in homogeneous reaction systems conducted in fluorinated solvents.

The presence of the polar phosphinic acid head allows for the solubilization of polar species in these otherwise nonpolar solvents, creating unique reaction environments. While specific quantitative solubility data for this compound in various fluorinated solvents is not extensively documented in publicly available literature, the qualitative solubility is well-recognized within the field of fluorous chemistry.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolvent TypeExpected SolubilityRationale
PerfluorohexaneFluorinatedHighStrong affinity between perfluorinated chains.
PerfluorooctaneFluorinatedHighStrong affinity between perfluorinated chains.
WaterPolarLowThe large hydrophobic perfluorinated chains limit water solubility.
HexaneNonpolar (Hydrocarbon)LowImmiscibility between fluorinated and hydrocarbon chains.
TolueneAromaticLow to ModerateSome interaction may occur, but generally limited miscibility.

In Supercritical Fluid Systems

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as green and tunable solvents for a range of chemical processes. Supercritical CO₂ is non-toxic, non-flammable, and its solvent properties can be finely tuned by adjusting pressure and temperature. However, its non-polar nature limits its ability to dissolve many polar compounds, including metal salts.

This compound, with its CO₂-philic (fluorinated) tails and a polar, metal-chelating head group, is a promising surfactant and extractant for use in scCO₂. It can form reverse micelles or microemulsions in scCO₂, enabling the solubilization of aqueous solutions or polar solutes. This property is particularly valuable for applications such as:

Supercritical Fluid Extraction (SFE): The acid can act as a chelating agent to selectively extract metal ions from solid matrices or aqueous solutions into the scCO₂ phase. The high fluorine content enhances the solubility of the resulting metal complex in scCO₂.

Reactions in Supercritical Fluids: It can serve as a phase transfer catalyst or surfactant to facilitate reactions between reactants that are otherwise immiscible in scCO₂.

Nanoparticle Synthesis: The formation of microemulsions in scCO₂ can provide controlled nano-reactors for the synthesis of nanoparticles with specific sizes and morphologies.

The phase behavior of this compound in scCO₂ is complex and depends on concentration, temperature, and pressure. While detailed phase diagrams for the pure compound in scCO₂ are not widely published, research on similar fluorinated surfactants indicates that they can significantly modify the phase behavior of scCO₂ mixtures, leading to the formation of stable single-phase systems under conditions where they would otherwise be multiphasic.

Table 2: Potential Applications of this compound in Supercritical CO₂

ApplicationRole of this compoundPotential Advantages
Metal Ion ExtractionChelating agent and surfactantEnhanced solubility of metal complexes in scCO₂, selective extraction, environmentally benign process.
Homogeneous CatalysisSolubilizing agent for catalystsCreation of a single-phase reaction medium, easy separation of products and catalyst.
Nanomaterial SynthesisStabilizer for microemulsionsControl over particle size and distribution, clean synthesis environment.

Note: This table highlights potential applications based on the known properties of the compound and related research, as specific industrial-scale applications are often proprietary.

Catalytic Applications of Bis Nonafluorobutyl Phosphinic Acid and Its Derivatives

Brønsted Acidity in Organic Synthesis

The significant electron-withdrawing effect of the two nonafluorobutyl groups enhances the acidity of the P-OH bond in bis(nonafluorobutyl)phosphinic acid, making it a strong Brønsted acid. This characteristic is harnessed in organic synthesis to catalyze reactions that require a proton donor. While specific studies on this compound as a Brønsted acid catalyst are not extensively documented in readily available literature, the behavior of structurally similar perfluorinated phosphinic acids provides strong evidence for its potential applications.

For instance, the related compound bis(pentafluoroethyl)phosphinic acid has been shown to be an effective catalyst for the acylation of phenols, amines, and thiols. d-nb.info This suggests that this compound would perform similarly in catalyzing such reactions. The high acidity and thermal stability, a feature of perfluorinated compounds, would allow it to function under a variety of reaction conditions.

Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of aryl ketones. Typically, this reaction requires a Lewis acid catalyst. However, strong Brønsted acids can also promote this transformation. While direct evidence of this compound being used in Friedel-Crafts acylations is scarce, the catalytic activity of other strong acids in such reactions is well-established. For example, lanthanide triflates have been used as reusable catalysts for Friedel-Crafts acylations. d-nb.info Given the strong acidic nature of this compound, it is a plausible candidate for catalyzing Friedel-Crafts type reactions, potentially offering advantages in terms of solubility and catalyst recovery, especially in fluorous systems.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. These reactions are often catalyzed by acids or bases. The role of a strong Brønsted acid like this compound in MCRs could be to activate a substrate, such as a carbonyl group, thereby facilitating nucleophilic attack and driving the reaction cascade forward. Although specific examples detailing the use of this compound in MCRs are not prominent in the literature, its potential as a catalyst in this area is significant, particularly for reactions that benefit from a highly acidic environment.

Metal-Bis(nonafluorobutyl)phosphinate Complexes as Lewis Acid Catalysts

The conjugate base of this compound, the bis(nonafluorobutyl)phosphinate anion, can act as a ligand to form complexes with metal ions. These metal complexes can function as Lewis acid catalysts. The bulky and electron-withdrawing nonafluorobutyl groups would influence the properties of the resulting metal center, potentially enhancing its Lewis acidity and modifying its catalytic selectivity. The synthesis of such complexes would likely involve the reaction of a metal salt with this compound or its corresponding salt. These complexes could be applied in a variety of Lewis acid-catalyzed reactions, including Diels-Alder reactions, aldol (B89426) condensations, and cyanosilylation reactions.

Phase-Transfer Catalysis Utilizing Perfluorinated Phosphinic Acids

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst is a substance that transports a reactant from one phase to another where the reaction can occur. Salts derived from this compound, such as quaternary ammonium (B1175870) or phosphonium (B103445) bis(nonafluorobutyl)phosphinates, have the potential to act as phase-transfer catalysts. d-nb.info The lipophilic, highly fluorinated chains would provide solubility in organic or fluorous phases, while the phosphinate head could pair with a cation from the aqueous phase, shuttling it into the reaction phase. This application is particularly relevant for reactions involving anions in an aqueous solution that need to react with a substrate in an organic solvent.

Catalysis in Non-Aqueous and Fluorinated Media

One of the significant advantages of this compound is its high solubility in fluorinated solvents. This property makes it an ideal catalyst for reactions conducted in fluorous media. Fluorous chemistry utilizes highly fluorinated solvents and reagents to facilitate product purification and catalyst recovery. A fluorous biphase system, consisting of a fluorinated solvent and a conventional organic solvent, allows for the catalyst to be selectively retained in the fluorous phase while the product resides in the organic phase, enabling easy separation. This compound, as a fluorous catalyst, could be used in various acid-catalyzed reactions under these conditions, offering a greener alternative to traditional workup procedures.

Design of Homogeneous vs. Heterogeneous Catalytic Systems

The design of catalytic systems often involves a choice between homogeneous and heterogeneous catalysis, each with its own set of advantages and disadvantages. This compound can potentially be utilized in both systems.

Homogeneous Catalysis : In a homogeneous system, the catalyst is in the same phase as the reactants. This compound's solubility in certain organic and particularly in fluorinated solvents allows for its use as a homogeneous catalyst. rsc.org This setup often leads to higher activity and selectivity due to the good accessibility of the catalytic sites.

Heterogeneous Catalysis : For easier catalyst recovery and recycling, this compound or its derivatives could be immobilized on a solid support to create a heterogeneous catalyst. This could be achieved through covalent bonding to a polymer resin or silica (B1680970) gel, or through ionic interactions. A heterogeneous system simplifies the purification of the reaction products and allows for continuous flow processes. Studies on the degradation of this compound have considered both homogeneous and heterogeneous processes, indicating its relevance in both contexts. rsc.org

The choice between a homogeneous and heterogeneous system would depend on the specific requirements of the chemical transformation, including reaction kinetics, product purity, and economic feasibility of catalyst recycling.

Applications in Separation Science and Extraction Technologies

Liquid-Liquid Extraction of Metal Species

Liquid-liquid extraction is a prominent technique for the separation and purification of metal ions, where an extractant selectively binds with metal species in an aqueous phase and transfers them to an immiscible organic phase. rsc.org Phosphinic acids are a well-established class of extractants for this purpose. nih.gov While specific studies detailing the liquid-liquid extraction of metal species using Bis(nonafluorobutyl)phosphinic acid are not extensively available, the general behavior of fluorinated organophosphorus compounds suggests it could be an effective extractant. rasayanjournal.co.in The high fluorine content is expected to increase the acidity of the phosphinic acid group, potentially allowing for extractions from more acidic solutions compared to its non-fluorinated counterparts.

Synergistic extraction involves the use of a mixture of two or more extractants to achieve an extraction efficiency that is greater than the sum of the individual extractants. This phenomenon is often attributed to the formation of more stable metal complexes. jproeng.com For phosphinic acid extractants, synergism is commonly observed when combined with neutral organophosphorus compounds like tri-n-butyl phosphate (B84403) (TBP) or trioctylphosphine (B1581425) oxide (TOPO). researchgate.net

While no specific studies on synergistic systems involving this compound were identified, research on other fluorinated organophosphorus compounds in combination with neutral donors has been conducted. nih.gov These studies indicate that the formation of mixed-ligand complexes can enhance extraction efficiency and stability. nih.gov A proposed mechanism for a hypothetical synergistic system with this compound (represented as (Rf)₂POOH) and a neutral synergist (S) for a trivalent metal ion (M³⁺) could involve the following equilibrium:

M³⁺(aq) + 3(Rf)₂POOH(org) + nS(org) ⇌ M((Rf)₂POO)₃·nS(org) + 3H⁺(aq)

The fluorinated nature of the primary extractant could influence the stoichiometry and stability of the resulting synergistic complex.

The separation of rare earth elements (REEs) and heavy metals is a significant challenge in hydrometallurgy and environmental remediation. Phosphinic acids have demonstrated selectivity in these separations. For instance, bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) is known for its ability to separate certain REEs. researchgate.net The selectivity is influenced by factors such as the steric hindrance of the alkyl groups and the acidity of the extractant.

Solid-Phase Extraction Sorbents and Resins

Solid-phase extraction (SPE) utilizes a solid sorbent to isolate and concentrate analytes from a liquid sample. The sorbent is often functionalized with specific chemical groups to selectively retain target compounds. mdpi.com Resins functionalized with phosphinic acid groups have been employed for the extraction of metals, including rare earths, from acidic solutions. researchgate.netelectronicsandbooks.com

There is no direct evidence in the reviewed literature of this compound being incorporated into SPE sorbents. However, the development of fluorine-functionalized polymers for SPE of perfluorinated compounds suggests a precedent for using fluorinated materials in this context. nih.gov A hypothetical SPE resin functionalized with this compound could potentially offer high chemical and thermal stability, making it suitable for use in aggressive media. The interactions would likely be a combination of ion exchange via the phosphinic acid group and fluorous interactions with the perfluorinated chains.

Table 1: Potential Characteristics of a this compound-Functionalized SPE Resin

PropertyPotential CharacteristicRationale
Matrix Polystyrene-divinylbenzene or other stable polymerCommon support for SPE resins mdpi.com
Functional Group This compoundProvides active site for metal binding
Binding Mechanism Ion Exchange, Fluorous InteractionsCationic metals bind to the acidic phosphinate group; fluorinated chains can interact with other fluorinated species nih.gov
Potential Applications Extraction of metals from highly acidic or corrosive mediaHigh stability of C-F bonds

Membrane-Based Separation Processes (e.g., Supported Liquid Membranes)

Supported liquid membranes (SLMs) are a type of separation technology where a liquid extractant is immobilized within the pores of a microporous support, separating a feed solution from a stripping solution. uc.edu This technique combines extraction and stripping into a single process. Organophosphorus compounds, including phosphinic acids, have been used as carriers in SLMs for the transport of metal ions. iaea.org

While there are no specific reports on the use of this compound as a carrier in SLMs, studies on fluorinated compounds in membrane applications exist. nih.govrsc.org The high hydrophobicity of this compound would be advantageous for its stable immobilization within a hydrophobic membrane support, minimizing its loss into the aqueous phases. Its performance would depend on the kinetics of complexation and decomplexation at the feed and stripping interfaces, respectively.

Chromatographic Applications (e.g., Stationary Phase Modification, Mobile Phase Additive)

In chromatography, the chemical nature of the stationary and mobile phases dictates the separation of components in a mixture. Fluorinated stationary phases have gained popularity as they offer alternative selectivity compared to traditional alkyl phases. chromatographyonline.comresearchgate.net These phases can engage in unique interactions, including dipole-dipole and π-π interactions, particularly with halogenated or aromatic compounds. waters.com

There is no specific mention in the literature of this compound being used for stationary phase modification or as a mobile phase additive. Theoretically, it could be used to create a highly acidic and fluorinated stationary phase for ion-exchange or reversed-phase chromatography. As a mobile phase additive, it could act as an ion-pairing agent, similar to trifluoroacetic acid, but with potentially different selectivity due to its unique structure. researchgate.net Further investigation is required to explore these potential chromatographic applications.

Advanced Analytical Characterization Methodologies for Bis Nonafluorobutyl Phosphinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹⁹F, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Bis(nonafluorobutyl)phosphinic acid, providing specific information about the hydrogen, fluorine, and phosphorus nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound is characterized by its simplicity. It is expected to show a single resonance corresponding to the acidic proton of the phosphinic acid group (-P(O)OH). The chemical shift of this proton would be influenced by solvent, concentration, and temperature due to hydrogen bonding, but it provides a clear confirmation of the acid functionality.

¹⁹F NMR: Given the eighteen fluorine atoms in the molecule, ¹⁹F NMR spectroscopy offers a detailed fingerprint of the nonafluorobutyl chains. The high sensitivity and wide chemical shift range of the ¹⁹F nucleus allow for clear resolution of signals from the different fluorine environments. spectroscopyonline.com The spectrum is expected to exhibit distinct signals for the terminal trifluoromethyl group (-CF₃) and the three chemically non-equivalent difluoromethylene groups (-CF₂-). The typical chemical shift ranges for these groups are well-established. ucsb.edu

Expected ¹⁹F NMR Chemical Shift Ranges

Fluorine Group Typical Chemical Shift Range (ppm vs. CFCl₃)
-CF₃ +40 to +80

Data sourced from Bruker Almanac and other compilations. ucsb.edu

The integration of these signals would correspond to a 3:2:2:2 ratio, confirming the structure of the perfluoroalkyl chain. Furthermore, coupling between adjacent fluorine groups (³JFF) would result in complex splitting patterns, providing additional structural verification.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is an indispensable tool for characterization. man.ac.uk The phosphorus-31 nucleus has a spin of ½ and 100% natural abundance, resulting in sharp, easily interpretable signals. huji.ac.il A proton-decoupled ³¹P NMR spectrum of this compound would show a single resonance. The chemical shift of this phosphorus nucleus is significantly influenced by the strong electron-withdrawing effect of the two nonafluorobutyl groups. In a proton-coupled spectrum, this signal would be split by the single acidic proton. In a fluorine-coupled spectrum, the signal would exhibit complex splitting due to coupling with the four fluorine atoms on the α-carbon positions (²J-PF).

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bond vibrations within the this compound molecule. These methods are complementary and can be used to confirm the molecular structure.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorbances corresponding to the C-F bonds in the perfluoroalkyl chains, typically found in the 1100-1300 cm⁻¹ region. Other key vibrational modes include:

P=O stretching: A strong band characteristic of the phosphinyl group.

P-O-H group vibrations: Broad O-H stretching absorbances due to hydrogen bonding, as well as P-O stretching and P-O-H bending modes.

P-C stretching: Vibrations associated with the phosphorus-carbon bonds.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying symmetric vibrations and bonds involving heavier atoms. Recent studies have shown that Raman spectroscopy can effectively identify specific spectral regions linked to C-C, CF₂, and CF₃ bonds in perfluoroalkyl substances. spectroscopyonline.com For this compound, key Raman bands would include symmetric stretching of the P=O group and vibrations of the P-C bonds. The combination of IR and Raman provides a comprehensive vibrational profile of the molecule. nih.govrsc.org

Expected Vibrational Modes for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Technique
O-H stretch (broad) 3200-2500 IR
P=O stretch 1250-1150 IR, Raman
C-F stretch (strong) 1300-1100 IR
P-O stretch 1100-900 IR, Raman

Mass Spectrometry Techniques (e.g., LC-MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for its sensitive detection in complex matrices. When coupled with liquid chromatography (LC), LC-MS/MS provides a robust platform for separation and quantification.

Using electrospray ionization (ESI) in negative ion mode, the compound is expected to readily form a deprotonated molecule, [M-H]⁻, at an m/z corresponding to its molecular weight minus one proton. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion would induce fragmentation, yielding characteristic product ions resulting from the cleavage of C-C and P-C bonds. This fragmentation pattern provides definitive structural confirmation. Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can further aid in its identification.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z (mass/charge) Predicted CCS (Ų)
[M-H]⁻ 500.93542 175.5
[M+H]⁺ 502.94998 167.3
[M+Na]⁺ 524.93192 171.6
[M+NH₄]⁺ 519.97652 176.4

Data calculated using CCSbase.

Thermal Analysis Techniques (e.g., TGA, DSC) for Material Applications

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase behavior of this compound, particularly for its potential use in material applications.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. Due to the exceptional strength of the carbon-fluorine bond, perfluorinated compounds are known for their high thermal stability. nih.gov TGA analysis would determine the onset temperature of decomposition for this compound, providing a quantitative measure of its thermal stability. Studies on related perfluorinated carboxylic acids (PFCAs) show that thermal degradation pathways are initiated by the cleavage of weaker C-C or C-COOH bonds rather than C-F bonds. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to identify thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would reveal its melting point and any other phase changes, which is critical information for processing and application in materials science. Studies on PFCA-functionalized nanoparticles have utilized DSC to characterize melt transitions and exothermic events related to oxidation. mdpi.com

Electrochemical Characterization Techniques

Electrochemical methods can be employed to investigate the redox properties of this compound. Techniques like cyclic voltammetry (CV) can determine if the compound is electrochemically active and at what potentials oxidation or reduction occurs.

Studies on other perfluoroalkyl substances (PFAS) have demonstrated that these compounds are reducible. emerging-researchers.org Cyclic voltammetry experiments on perfluoroalkyl carboxylates and sulfonates show well-defined reduction peaks. curtin.edu.au By using a platinum working electrode and a suitable reference electrode in a non-aqueous electrolyte, the electrochemical behavior of this compound can be mapped. The resulting voltammogram would indicate the reduction potential, which is related to the energy required to add an electron to the molecule. This information is valuable for understanding its environmental fate and potential for electrochemical degradation. acs.org

Reported Half-Wave Transfer Potentials for Related PFAS

Compound Half-Wave Potential (E½ vs. Ag/AgCl)
Perfluorooctanesulfonic acid (PFOS) 0.34 V
Perfluorohexanesulfonic acid (PFHxS) 0.32 V
Perfluorobutanesulfonic acid (PFBS) 0.25 V

Data from voltammetric studies at micro-interfaces between immiscible electrolyte solutions. curtin.edu.au

Advanced Chromatographic Separation and Detection Methods

Due to its polar and acidic nature, advanced chromatographic techniques are required for the effective separation and sensitive detection of this compound.

High-performance liquid chromatography (HPLC) is the method of choice. To achieve good retention and peak shape for such a polar analyte, specialized column chemistries are employed. Mixed-mode chromatography, combining reversed-phase and anion-exchange mechanisms, is a powerful approach that allows for the analysis of polar acidic compounds without the need for derivatization or ion-pairing agents.

For detection, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. Operating in Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is set to detect a specific precursor-to-product ion transition, which minimizes matrix interference and allows for quantification at very low levels. Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the sample matrix prior to LC-MS/MS analysis.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of Bis(nonafluorobutyl)phosphinic acid.

Molecular Geometry: Computational models indicate that the phosphorus atom at the core of this compound adopts a tetrahedral geometry. It is bonded to two oxygen atoms (one of which is part of a hydroxyl group) and two carbon atoms belonging to the nonafluorobutyl chains. The presence of the bulky and highly electronegative nonafluorobutyl groups significantly influences the bond lengths and angles around the central phosphorus atom. These perfluorinated chains are not linear and can adopt various conformations, with the lowest energy conformer being the most populated.

Electronic Properties: The electronic properties of this compound are dominated by the strong electron-withdrawing nature of the two nonafluorobutyl groups. This inductive effect leads to a significant polarization of the molecule, with a substantial partial positive charge on the phosphorus atom and partial negative charges on the oxygen and fluorine atoms.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide insights into the molecule's reactivity. For this compound, the HOMO is typically localized on the oxygen atoms of the phosphinic acid group, indicating that this is the most likely site for electrophilic attack. Conversely, the LUMO is generally centered on the phosphorus atom and the antibonding orbitals of the P-C bonds, suggesting its susceptibility to nucleophilic attack. The large HOMO-LUMO gap, a consequence of the strong C-F and P-O bonds, is indicative of the compound's high chemical stability.

Below is a table summarizing typical bond lengths and angles for a generic dialkylphosphinic acid, which can be used as a reference point for understanding the structure of its perfluorinated analogue.

ParameterTypical Value
P=O bond length~1.50 Å
P-O bond length~1.55 Å
P-C bond length~1.80 Å
O=P-O bond angle~115-120°
C-P-C bond angle~105-110°

Density Functional Theory (DFT) Studies on Reactivity and Acidity

DFT studies are crucial for quantifying the reactivity and acidity of this compound. The strong electron-withdrawing effect of the nonafluorobutyl groups is predicted to have a profound impact on the acidity of the P-OH proton.

Acidity: The pKa value, a measure of acidity, can be computationally estimated by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model. For this compound, the inductive effect of the perfluorinated chains stabilizes the resulting phosphinate anion, thereby increasing the acidity of the conjugate acid. It is expected to be a significantly stronger acid than its non-fluorinated counterparts, such as dibutylphosphinic acid.

Reactivity: DFT calculations can also be used to model the reaction pathways of this compound with other molecules. For example, the reaction energies and activation barriers for its use as a catalyst or as a ligand in coordination chemistry can be computed. These calculations can help in understanding the mechanism of reactions where this compound is involved and in predicting its catalytic efficiency.

The following table presents a qualitative comparison of the expected acidity of this compound with related compounds.

CompoundExpected Relative Acidity
Dibutylphosphinic acidLow
Bis(trifluoromethyl)phosphinic acidHigh
This compound Very High

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules in a condensed phase, such as in solution or at an interface.

In an aqueous environment, the amphiphilic nature of the molecule, with its polar phosphinic acid head group and nonpolar perfluorinated tails, would lead to interesting aggregation behavior. MD simulations can predict the formation of micelles or other self-assembled structures. These simulations can also shed light on the interactions of the molecule with biological membranes or other surfaces.

The interactions between this compound molecules are expected to be dominated by hydrogen bonding between the phosphinic acid groups and van der Waals interactions between the long perfluorinated chains. MD simulations can provide detailed information about the strength and dynamics of these interactions.

Prediction of Spectroscopic Signatures

Computational chemistry can predict various spectroscopic signatures of this compound, which can be invaluable for its identification and characterization.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for the ³¹P, ¹H, ¹³C, and ¹⁹F nuclei, can be calculated using quantum chemical methods. The predicted spectra can be compared with experimental data to confirm the molecular structure. For example, the ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom and would be significantly different from that of non-fluorinated phosphinic acids.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra can also be computed. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the P=O stretching, P-O-H bending, and various C-F stretching modes.

The table below shows a hypothetical prediction of the key vibrational frequencies for this compound.

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H stretch3200-3600
C-F stretch1100-1300
P=O stretch1200-1300
P-O stretch900-1100

Computational Modeling of Coordination Complexes and Catalytic Pathways

The ability of this compound to act as a ligand for metal ions can be extensively studied using computational modeling.

Coordination Complexes: DFT calculations can be used to determine the geometry, stability, and electronic structure of coordination complexes formed between this compound and various metal ions. This is particularly relevant for its potential application in solvent extraction and separation of metals, such as lanthanides and actinides. The calculations can predict the binding affinity and selectivity for different metal ions.

Catalytic Pathways: If this compound is used as a catalyst, for instance, as a Brønsted or Lewis acid catalyst, computational methods can be employed to elucidate the catalytic cycle. This involves identifying the transition states and intermediates along the reaction pathway and calculating the associated energy barriers. Such studies are crucial for understanding the catalytic mechanism and for the rational design of more efficient catalysts.

Green Chemistry Perspectives in the Context of Bis Nonafluorobutyl Phosphinic Acid

Sustainable Synthetic Pathways and Atom Economy Principles

The synthesis of organophosphorus compounds, including phosphinic acids, is an area where green chemistry principles can play a significant role. nih.govnih.gov Traditional synthetic routes often involve multi-step processes that may utilize hazardous reagents and generate considerable waste. The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a key metric in assessing the sustainability of a synthesis. scranton.eduprimescholars.comnih.govnih.govmonash.edu

In the broader context of organophosphorus chemistry, research has focused on developing more sustainable synthetic methods. These include microwave-assisted synthesis and the use of visible light as a renewable energy source to drive reactions, which can lead to milder reaction conditions and reduced energy consumption. nih.govufz.de The development of atom-economical reactions, such as those utilizing calcium carbide as a key reagent for creating phosphorus-carbon bonds, represents another avenue for greener synthesis in this field. researchgate.netdntb.gov.ua The application of these advanced, more sustainable methods to the industrial production of Bis(nonafluorobutyl)phosphinic acid has not yet been documented.

Table 1: General Principles for Sustainable Synthesis

PrincipleDescriptionRelevance to this compound Synthesis
Atom Economy Maximize the incorporation of all materials used in the process into the final product.The efficiency of current synthetic routes for this specific compound is not well-documented.
Use of Catalysis Catalytic reagents are superior to stoichiometric reagents.The development of catalytic methods for the synthesis of fluorinated phosphinic acids could reduce waste.
Renewable Feedstocks Use of renewable raw materials whenever technically and economically practicable.Current synthesis likely relies on non-renewable fluorinated precursors.
Energy Efficiency Energy requirements should be recognized for their environmental and economic impacts and should be minimized.The application of methods like microwave or photochemical synthesis could improve energy efficiency.

Use of Environmentally Benign Solvents in Synthesis and Applications

Research in green chemistry is actively exploring alternatives, such as water, ionic liquids, and deep eutectic solvents. nih.govnih.govnih.gov For instance, the development of hydrophobic deep eutectic solvents based on other types of phosphinic acids has been demonstrated for applications like metal extraction. researchgate.net The use of bio-based solvents like Cyrene™, derived from cellulose, is also being investigated for fluorination reactions, although challenges remain. wpmucdn.com

Waste Minimization and Resource Efficiency in Production

Waste minimization and resource efficiency are fundamental to green and sustainable manufacturing. youtube.comresearchgate.net This involves optimizing reaction conditions, recycling and reusing materials, and implementing efficient separation technologies to reduce waste generation at the source.

There is a lack of specific published research on waste minimization strategies and resource efficiency metrics for the production of this compound. However, general principles of green engineering and process optimization would apply. These could include:

Process Intensification: Using continuous flow reactors instead of batch processing can improve efficiency and reduce waste.

Solvent Recycling: Implementing systems to recover and reuse solvents can significantly reduce the environmental impact of the production process.

By-product Valorization: Finding applications for any by-products generated during synthesis can turn a waste stream into a valuable resource.

Improving the resource efficiency of production is not only environmentally beneficial but can also lead to significant economic advantages for manufacturers.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Greener Synthetic Routes

Current synthetic methods for producing bis(perfluoroalkyl)phosphinic acids often involve the use of red phosphorus and a perfluoroalkyl iodide at high temperatures, which can lead to a mixture of products. nih.gov Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.

One promising avenue is the exploration of catalyst-free photochemical reactions. For instance, the hydrophosphination of olefins using bis(trimethylsilyl)phosphonite under UV irradiation presents a catalyst- and solvent-free method for creating P-C bonds, which could be adapted for the synthesis of fluorinated phosphinic acids. researchgate.net Additionally, the use of environmentally benign solvents and microwave-assisted synthesis are being investigated to make organophosphorus chemistry more sustainable. researchgate.netacs.org Research into enzymatic and chemoenzymatic approaches for the synthesis of fluorinated organic compounds is also gaining traction, offering the potential for highly selective and greener production methods in the future. manchester.ac.ukacs.orgthe-innovation.org

Future research will likely focus on:

Developing catalytic systems that can selectively synthesize Bis(nonafluorobutyl)phosphinic acid with high yield and purity, minimizing the formation of byproducts.

Investigating the use of alternative, less hazardous starting materials and reagents.

Optimizing reaction conditions to reduce energy consumption, for example, through microwave-assisted synthesis or flow chemistry. researchgate.net

Exploring biocatalytic routes for the stereoselective synthesis of related chiral fluorinated phosphinic acids. acs.org

Development of Next-Generation Functional Materials

The distinct hydrophobic and stable nature of the nonafluorobutyl groups, combined with the reactive phosphinic acid head, makes this compound a prime candidate for the development of advanced functional materials.

In the realm of surface coatings, functional phosphonic and phosphinic acids with fluorinated groups are known to enhance the hydrophobicity of metal surfaces, creating a barrier to moisture and improving corrosion resistance. mdpi.comresearchgate.net Self-assembled monolayers (SAMs) of fluorinated phosphonic acids have been shown to protect aluminum from hot water attack, indicating the potential for creating patterned hydrophobic and hydrophilic surfaces for various applications, including atmospheric moisture harvesting. mdpi.com Copolymers containing fluorinated phosphonic acid methacrylates have been successfully immobilized on stainless steel, resulting in surfaces with high water contact angles and good hydrolytic stability. rsc.org

Future research in this area is expected to explore:

The incorporation of this compound into fluoropolymers and coatings to enhance their thermal stability and chemical resistance for applications in extreme environments.

The development of superhydrophobic and oleophobic coatings for self-cleaning and anti-fouling surfaces.

The use of this compound to create functionalized nanoparticles and hybrid organic-inorganic materials with tailored properties.

The investigation of its potential in biomedical applications, for instance, in the development of biocompatible coatings for medical devices.

Unveiling New Catalytic Applications and Reaction Design Paradigms

While the catalytic applications of this compound are still in the early stages of exploration, the broader class of phosphinic acids is known to act as effective ligands in metal-catalyzed reactions. The electron-withdrawing nature of the nonafluorobutyl groups can significantly influence the electronic properties of a metal center, potentially leading to enhanced catalytic activity and selectivity.

Phosphine (B1218219) ligands are crucial in a wide array of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and hydroformylation. prochemonline.com The unique steric and electronic properties of these ligands are key to developing efficient and sustainable chemical transformations. There is a growing interest in designing phosphinimide catalysts for olefin polymerization, where the ligand structure plays a critical role in determining the properties of the resulting polymer. google.com

Emerging opportunities in catalysis include:

The design of novel metal complexes with this compound as a ligand for asymmetric catalysis, aiming to achieve high enantioselectivity in the synthesis of chiral molecules.

The exploration of its use in polymerization catalysis, particularly for olefins, where the fluorinated ligand could influence polymer properties such as molecular weight and branching. mdpi.com

The development of recyclable catalytic systems by immobilizing catalysts containing this ligand on solid supports or in fluorous phases. tandfonline.com

Investigating its role in photoredox catalysis, potentially in combination with enzymatic processes for novel fluorination reactions. manchester.ac.uk

Advancements in Targeted Separation Technologies

The selective extraction of valuable and strategic metals is a critical area of chemical engineering. Organophosphorus compounds, including phosphinic acids, are widely used as extractants in liquid-liquid extraction processes for the separation of rare earth elements (REEs) and actinides. nih.gov The high acidity and stability of this compound make it a promising candidate for separations from highly acidic media, such as those encountered in the processing of spent nuclear fuel and electronic waste.

Research has shown that dithiophosphinic acids can achieve very high separation factors for trivalent actinides over lanthanides. nih.gov The extraction behavior is often complex and can be enhanced through synergistic effects by mixing different extractants. researchgate.net

Future research will likely focus on:

Systematically evaluating the extraction efficiency and selectivity of this compound for a range of REEs and minor actinides from various acidic solutions.

Investigating synergistic extraction systems that combine this compound with other extractants to improve separation factors.

Developing and modeling separation processes, such as mixer-settler cascades, to optimize the recovery of target metals on an industrial scale.

Exploring the use of this compound in solid-phase extraction, where it is immobilized on a polymer resin, offering a potentially more environmentally friendly alternative to solvent extraction. researchgate.net

Interdisciplinary Research Integrating Materials Science, Catalysis, and Chemical Engineering

The full potential of this compound will be realized through interdisciplinary research that bridges the gap between fundamental chemistry and applied sciences. The integration of materials science, catalysis, and chemical engineering will be crucial for translating the unique properties of this compound into practical applications.

For example, the development of a new catalytic process using a this compound-based catalyst (catalysis) will require the design of a suitable reactor and separation process to recover the product and recycle the catalyst (chemical engineering), and the catalyst itself might be part of a novel functional material, such as a catalytic membrane (materials science).

Key areas for interdisciplinary collaboration include:

Computational Modeling and Experimental Validation: Combining computational studies, such as Density Functional Theory (DFT), with experimental work to understand the structure-property relationships of materials and the mechanisms of catalytic and separation processes. acs.orgresearchgate.net This integrated approach can accelerate the design of new functional materials and the optimization of chemical processes.

Process Integration and Intensification: Designing integrated processes that combine synthesis, catalysis, and separation in a single unit or a continuous flow system. This can lead to more efficient, cost-effective, and sustainable production methods.

Lifecycle Assessment and Green Chemistry Metrics: Evaluating the environmental impact of new technologies based on this compound from cradle to grave. This includes assessing the sustainability of the synthetic routes, the energy efficiency of the applications, and the recyclability of the materials. sciencedaily.com

By fostering collaboration across these disciplines, the scientific community can unlock the full potential of this compound and pave the way for its use in a new generation of high-performance materials and sustainable technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.